4-Amino-2-fluoro-5-methylbenzoic acid hydrochloride
Description
Properties
IUPAC Name |
4-amino-2-fluoro-5-methylbenzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2.ClH/c1-4-2-5(8(11)12)6(9)3-7(4)10;/h2-3H,10H2,1H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEXJRDTVOAVLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)F)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-fluoro-5-methylbenzoic acid hydrochloride typically involves the following steps:
Nitration: The starting material, 2-fluoro-5-methylbenzoic acid, undergoes nitration to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization to obtain the pure hydrochloride salt. These methods are optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-fluoro-5-methylbenzoic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and conditions like basic or acidic environments.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with alkyl halides can yield alkylated derivatives .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediates:
4-Amino-2-fluoro-5-methylbenzoic acid hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that enhance biological activity, making it a valuable building block in drug development. The compound has been utilized in the synthesis of antiviral agents and anticancer drugs, demonstrating its versatility in medicinal applications .
Anticancer Activity:
Recent studies have highlighted the potential of compounds derived from this compound as anticancer agents. For instance, derivatives have shown promising results against pancreatic cancer cells, inhibiting growth through specific molecular interactions . This underscores the compound's relevance in the ongoing search for effective cancer therapies.
Organic Synthesis
Building Block for Complex Molecules:
The compound is recognized as a key building block in organic synthesis. It can undergo various chemical transformations, including esterification and amidation, which are essential in creating more complex molecular structures. Its ability to participate in electrophilic aromatic substitution reactions further enhances its utility in synthetic chemistry.
Synthesis Methods:
Several methods have been developed for synthesizing this compound, including:
- Vilsmeier-Haack Reaction: This method allows for the formylation of m-fluoroaniline to yield the desired product.
- Pinnick Oxidation: Utilized to convert aldehydes to carboxylic acids, facilitating further transformations .
| Synthesis Method | Description |
|---|---|
| Vilsmeier-Haack | Formylation of m-fluoroaniline |
| Pinnick Oxidation | Conversion of aldehydes to carboxylic acids |
Biochemical Applications
Genetic Studies:
In biochemistry, this compound has been identified as a counterselection agent for genetic markers in yeast species like Saccharomyces cerevisiae. This application is crucial for selective breeding and genetic manipulation, enabling researchers to study gene function and regulation more effectively.
Inhibition of Biological Pathways:
The compound has demonstrated the ability to inhibit certain biological pathways, making it valuable for research in genetics and biochemistry. Its role as an inhibitor can aid in understanding metabolic processes and developing targeted therapies .
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Antiviral Research: A study indicated that derivatives of this compound could act as precursors for antiviral agents targeting HIV and simplexvirus, showcasing its potential in infectious disease treatment .
- Antimicrobial Activity: Research has shown that compounds related to this compound exhibit significant antimicrobial properties against various pathogens, suggesting its use in developing new antibiotics .
Mechanism of Action
The mechanism of action of 4-Amino-2-fluoro-5-methylbenzoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions. These interactions can modulate various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The physicochemical and biological properties of benzoic acid derivatives are heavily influenced by substituents. Below is a comparative analysis with key analogues:
Key Observations:
- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances hydrogen bonding and metabolic stability compared to chlorine’s bulkier, less electronegative profile .
- Methyl vs. Methoxy: The methyl group in 4-amino-2-fluoro-5-methylbenzoic acid HCl improves lipophilicity (logP ~1.2 estimated), whereas methoxy analogs (logP ~0.8) may exhibit better solubility in aqueous media .
- Hydrochloride Salts : The hydrochloride form of the target compound increases water solubility, similar to jatrorrhizine and berberine hydrochlorides used in diabetic nephropathy studies .
Biological Activity
4-Amino-2-fluoro-5-methylbenzoic acid hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Formula: C8H9ClFNO2
CAS Number: 763114-26-7
Molecular Weight: 195.62 g/mol
The compound features an amino group, a fluorine atom, and a methyl substituent on a benzoic acid backbone, which together influence its reactivity and biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The amino group can form hydrogen bonds, enhancing its binding affinity to target proteins. The fluorine atom modifies the compound's electronic properties, potentially affecting its pharmacokinetics and pharmacodynamics.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity , particularly against various cancer cell lines. For instance:
- In vitro studies have shown that it can inhibit cell proliferation in cancer cells, with IC50 values reported in the low micromolar range for several types of cancer, including breast (MCF-7) and lung (A549) cancers .
- Mechanistic studies suggest that it may induce apoptosis by modulating cell cycle progression and influencing key apoptotic markers such as Bcl-2 and Bax .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties . It may inhibit pro-inflammatory cytokines and pathways, which could be beneficial in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-Amino-5-methylbenzoic acid | Lacks fluorine | Lower reactivity |
| 4-Amino-2-fluorobenzoic acid | Lacks methyl group | Different steric properties |
| 4-Bromo-2-fluoro-5-methylbenzoic acid | Contains bromine instead of amino group | Varies in reactivity |
Case Studies and Research Findings
-
Anticancer Activity Study:
A study published in MDPI demonstrated that derivatives of aminopyrazoles, including those related to our compound, showed significant cytotoxicity against HeLa cells. The study highlighted the importance of specific substitutions in enhancing biological activity . -
Mechanism Investigation:
Another research effort focused on the mechanism by which these compounds exert their effects. It was found that they can block the cell cycle at the G2/M phase, suggesting a potential role as chemotherapeutics . -
Therapeutic Potential:
Ongoing investigations into the therapeutic applications of this compound are exploring its use as a precursor in drug development, particularly for conditions associated with inflammation and cancer.
Q & A
Q. What are reliable synthetic methodologies for 4-amino-2-fluoro-5-methylbenzoic acid hydrochloride?
- Methodological Answer : Synthesis typically involves multi-step halogenation and functional group protection. For fluorinated aromatic amines, direct fluorination using agents like Selectfluor™ under controlled pH (e.g., acetic acid buffer) is recommended to preserve the amino group . Subsequent methylation at the 5-position can be achieved via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling. Hydrochloride salt formation is performed by treating the free base with HCl in anhydrous ethanol, followed by recrystallization for purity (>97%) .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (C₈H₉ClFNO₂; theoretical 213.03 g/mol). ¹H/¹³C NMR in DMSO-d₆ is critical: expect signals for the aromatic protons (δ 6.8–7.2 ppm), methyl group (δ 2.3 ppm), and amino proton (broad singlet at δ 5.5 ppm). IR spectroscopy verifies carboxylic acid O–H stretches (~2500 cm⁻¹) and C=O bonds (~1680 cm⁻¹). Purity should be validated via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
Q. What are optimal solubility and stability conditions for this compound?
- Methodological Answer : The hydrochloride salt enhances water solubility (up to 50 mg/mL at 25°C). For long-term stability, store at –20°C in airtight, light-protected containers. Avoid aqueous solutions at pH >7, as deprotonation of the amino group may lead to degradation. Stability under reflux conditions (e.g., in DMF or DMSO) is limited to 48 hours .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorine position, methyl group) influence bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies show that fluorination at the 2-position increases metabolic stability by resisting cytochrome P450 oxidation. The 5-methyl group enhances lipophilicity (logP ~1.8), improving membrane permeability. Replace the methyl with a sulfanyl group (as in ’s analogue) reduces activity by 40% in enzyme inhibition assays, suggesting steric hindrance at the target site .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies often arise from impurity profiles or solvent effects. Conduct counter-screening using orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional activity). For example, if a study reports conflicting IC₅₀ values, verify compound purity via LC-MS and repeat assays in standardized buffers (e.g., PBS vs. HEPES) .
Q. How can enantiomeric purity be ensured during synthesis?
- Methodological Answer : Chiral resolution is critical if the compound has stereocenters (e.g., in ’s analogues). Use chiral HPLC (e.g., Chiralpak® IA column) with hexane/isopropanol mobile phases. Alternatively, employ asymmetric catalysis (e.g., Jacobsen’s catalyst) during key synthetic steps. Monitor enantiomeric excess (ee) via polarimetry or NMR with chiral shift reagents .
Q. What analytical techniques identify degradation products under stress conditions?
- Methodological Answer : Perform forced degradation studies : expose the compound to heat (60°C, 72 hours), UV light (254 nm, 48 hours), and acidic/alkaline hydrolysis. Analyze degradants via LC-QTOF-MS/MS to identify fragmentation pathways. Common degradants include de-fluorinated analogues and oxidized methyl groups (→ carboxylic acid derivatives) .
Q. How to design experiments for target identification in unknown mechanisms?
- Methodological Answer : Use chemical proteomics : immobilize the compound on sepharose beads for pull-down assays with cell lysates. Identified proteins are validated via surface plasmon resonance (SPR) or thermal shift assays . For example, ’s analogue binds kinase targets with Kd values <10 μM .
Q. What scalability challenges arise in multi-gram synthesis?
- Methodological Answer : Key issues include exothermic fluorination (mitigated via slow reagent addition and cooling) and column chromatography bottlenecks . Replace chromatography with acid-base extraction (e.g., partition between ethyl acetate and 1M HCl). Optimize crystallization conditions (e.g., ethanol/water 3:1) to achieve >95% yield at 50-g scale .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
